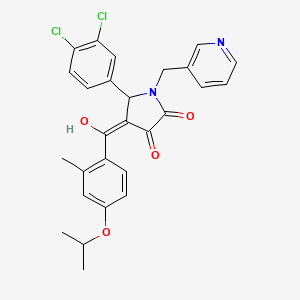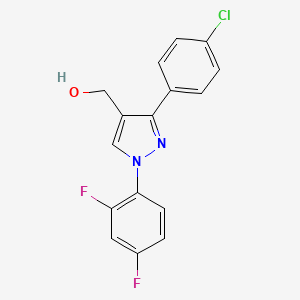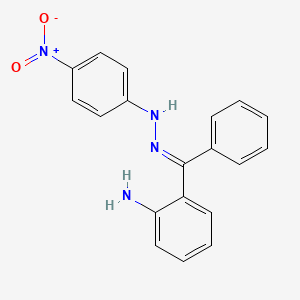
N-(2-Oxo-2-(2-(3-phenoxybenzylidene)hydrazino)ethyl)tetradecanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2-Oxo-2-(2-(3-phenoxybenzylidene)hydrazino)ethyl)tetradecanamide is a complex organic compound with the molecular formula C29H41N3O3 and a molecular weight of 479.668 g/mol This compound is known for its unique structure, which includes a phenoxybenzylidene group and a tetradecanamide chain
Métodos De Preparación
The synthesis of N-(2-Oxo-2-(2-(3-phenoxybenzylidene)hydrazino)ethyl)tetradecanamide involves multiple steps. One common synthetic route includes the reaction of 3-phenoxybenzaldehyde with hydrazine hydrate to form the hydrazone intermediate. This intermediate is then reacted with ethyl 2-oxoacetate to form the final product . The reaction conditions typically involve refluxing the reactants in an appropriate solvent such as ethanol or methanol.
Industrial production methods for this compound are not well-documented, as it is primarily used in research settings. the synthesis can be scaled up by optimizing reaction conditions and using larger quantities of reactants.
Análisis De Reacciones Químicas
N-(2-Oxo-2-(2-(3-phenoxybenzylidene)hydrazino)ethyl)tetradecanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The phenoxybenzylidene group can undergo substitution reactions with nucleophiles such as amines or thiols.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane or acetonitrile, and catalysts such as palladium on carbon. The major products formed from these reactions depend on the specific reagents and conditions used.
Aplicaciones Científicas De Investigación
N-(2-Oxo-2-(2-(3-phenoxybenzylidene)hydrazino)ethyl)tetradecanamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mecanismo De Acción
The mechanism of action of N-(2-Oxo-2-(2-(3-phenoxybenzylidene)hydrazino)ethyl)tetradecanamide is not fully understood. it is believed to exert its effects by interacting with specific molecular targets and pathways. For example, in biological systems, it may bind to enzymes or receptors, leading to changes in cellular processes such as apoptosis or cell proliferation .
Comparación Con Compuestos Similares
N-(2-Oxo-2-(2-(3-phenoxybenzylidene)hydrazino)ethyl)tetradecanamide can be compared with other similar compounds, such as:
- N-(2-Oxo-2-(2-(3-phenyl-2-propenylidene)hydrazino)ethyl)tetradecanamide
- N-(2-Oxo-2-(2-(2,3,4-trimethoxybenzylidene)hydrazino)ethyl)tetradecanamide
- N-(2-Oxo-2-(2-(2,4,5-trimethoxybenzylidene)hydrazino)ethyl)tetradecanamide
- N-(2-Oxo-2-(2-(3,4,5-trimethoxybenzylidene)hydrazino)ethyl)tetradecanamide
These compounds share similar structural features but differ in the substituents on the benzylidene group. The unique phenoxy group in this compound may contribute to its distinct chemical and biological properties .
Propiedades
Número CAS |
765273-97-0 |
|---|---|
Fórmula molecular |
C29H41N3O3 |
Peso molecular |
479.7 g/mol |
Nombre IUPAC |
N-[2-oxo-2-[(2E)-2-[(3-phenoxyphenyl)methylidene]hydrazinyl]ethyl]tetradecanamide |
InChI |
InChI=1S/C29H41N3O3/c1-2-3-4-5-6-7-8-9-10-11-15-21-28(33)30-24-29(34)32-31-23-25-17-16-20-27(22-25)35-26-18-13-12-14-19-26/h12-14,16-20,22-23H,2-11,15,21,24H2,1H3,(H,30,33)(H,32,34)/b31-23+ |
Clave InChI |
SKROOXZYWYCHCN-UQRQXUALSA-N |
SMILES isomérico |
CCCCCCCCCCCCCC(=O)NCC(=O)N/N=C/C1=CC(=CC=C1)OC2=CC=CC=C2 |
SMILES canónico |
CCCCCCCCCCCCCC(=O)NCC(=O)NN=CC1=CC(=CC=C1)OC2=CC=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![[4-bromo-2-[(E)-[(4-methoxyphenyl)carbamothioylhydrazinylidene]methyl]phenyl] 4-methoxybenzoate](/img/structure/B12016005.png)
![2-iodo-N-[3-(trifluoromethyl)phenyl]benzamide](/img/structure/B12016006.png)



![2-[(3Z)-3-(3-Sec-butyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)-2-oxo-2,3-dihydro-1H-indol-1-YL]-N-(4-ethoxyphenyl)acetamide](/img/structure/B12016027.png)


![4-(4-Butoxy-3-methylbenzoyl)-1-[2-(diethylamino)ethyl]-5-(4-ethoxy-3-methoxyphenyl)-3-hydroxy-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B12016037.png)
![5-(4-butoxyphenyl)-3-hydroxy-1-(2-methoxyethyl)-4-[(4-methoxyphenyl)carbonyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B12016043.png)
![[2-methoxy-4-[(E)-[(2-methylbenzoyl)hydrazinylidene]methyl]phenyl] 2,4-dichlorobenzoate](/img/structure/B12016051.png)

![N'-[(1E)-1-(biphenyl-4-yl)ethylidene]-2-{[4,5-bis(4-chlorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide](/img/structure/B12016078.png)
![4-{[(E)-(2-Chloro-6-fluorophenyl)methylidene]amino}-5-(3-isopropoxyphenyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B12016082.png)
